

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG2-CH2COONa

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B11908423

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Hydroxy-PEG2-CH2COONa**, a bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics. This document details its physicochemical characteristics, reactivity, and provides standardized experimental protocols for its analysis and application.

Core Chemical and Physical Properties

Hydroxy-PEG2-CH2COONa, systematically named sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a hydrophilic linker molecule featuring a terminal hydroxyl group and a carboxylate salt.^[1] This unique structure imparts valuable characteristics for bioconjugation, such as improved solubility of the target molecule.^{[2][3]}

Table 1: Physicochemical Properties of **Hydroxy-PEG2-CH2COONa**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NaO ₅	[1] [4]
Molecular Weight	186.14 g/mol	[1] [4]
CAS Number	42588-76-1	[1] [4]
IUPAC Name	sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate	[1]
Synonyms	HO-PEG2-CH ₂ COONa, Hydroxy-PEG2-acetic acid sodium salt	[4]
Appearance	White to off-white solid	Inferred from typical properties of similar compounds
Purity	Typically ≥95%	

Solubility Profile

Hydroxy-PEG2-CH₂COONa is characterized by its high aqueous solubility, a key feature attributed to the ethylene glycol units and the ionic carboxylate group.[\[2\]](#)[\[3\]](#) While specific quantitative solubility data is not readily available in the literature, its structural components suggest excellent solubility in water and other polar solvents.

Table 2: Qualitative Solubility of **Hydroxy-PEG2-CH₂COONa**

Solvent	Solubility
Water	Highly Soluble
Phosphate-Buffered Saline (PBS)	Highly Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Ethanol	Soluble

Experimental Protocol for Determining Aqueous Solubility

A precise determination of aqueous solubility can be performed using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Methodology:

- Preparation of Saturated Solution: Add an excess amount of **Hydroxy-PEG2-CH₂COONa** to a known volume of deionized water in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the clear supernatant.
- Quantification: Determine the concentration of the dissolved **Hydroxy-PEG2-CH₂COONa** in the supernatant using a suitable analytical method. Given its lack of a strong chromophore, techniques such as quantitative NMR (qNMR) against a certified standard or derivatization followed by UV-Vis spectroscopy or LC-MS would be appropriate.
- Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity and pKa

The acidity of the parent carboxylic acid, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a critical parameter for its reactivity, particularly in amide bond formation. The pKa of a similar, shorter-chain molecule, 2-(2-hydroxyethoxy)acetic acid, is reported to be approximately 3.3.[3] This suggests that the carboxylic acid of **Hydroxy-PEG2-CH₂COONa** is a relatively strong acid for an organic carboxylic acid, and will be deprotonated (in its carboxylate form) at physiological pH.

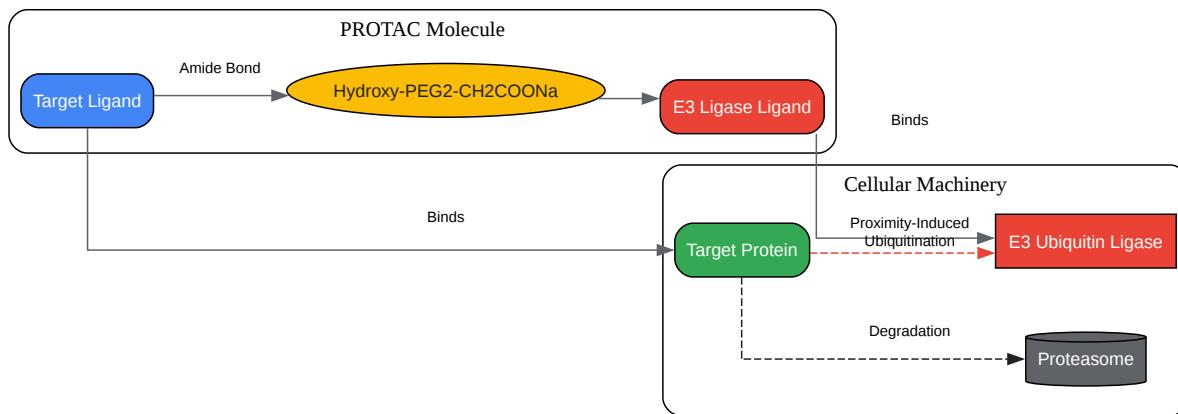
Experimental Protocol for pKa Determination

The pKa of the parent carboxylic acid can be determined experimentally using potentiometric titration.

Methodology:

- Sample Preparation: Prepare a solution of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid of known concentration (e.g., 0.01 M) in deionized water.
- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.^{[5][6][7]}

Reactivity and Bioconjugation Applications


The chemical reactivity of **Hydroxy-PEG2-CH₂COONa** is centered around its two functional groups: the terminal hydroxyl and the carboxylate.

- Carboxylic Acid: The carboxylate can be activated to form a reactive ester, which readily undergoes nucleophilic attack by primary amines to form a stable amide bond. This is the most common application of this molecule, particularly in its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
- Hydroxyl Group: The primary alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of other moieties.

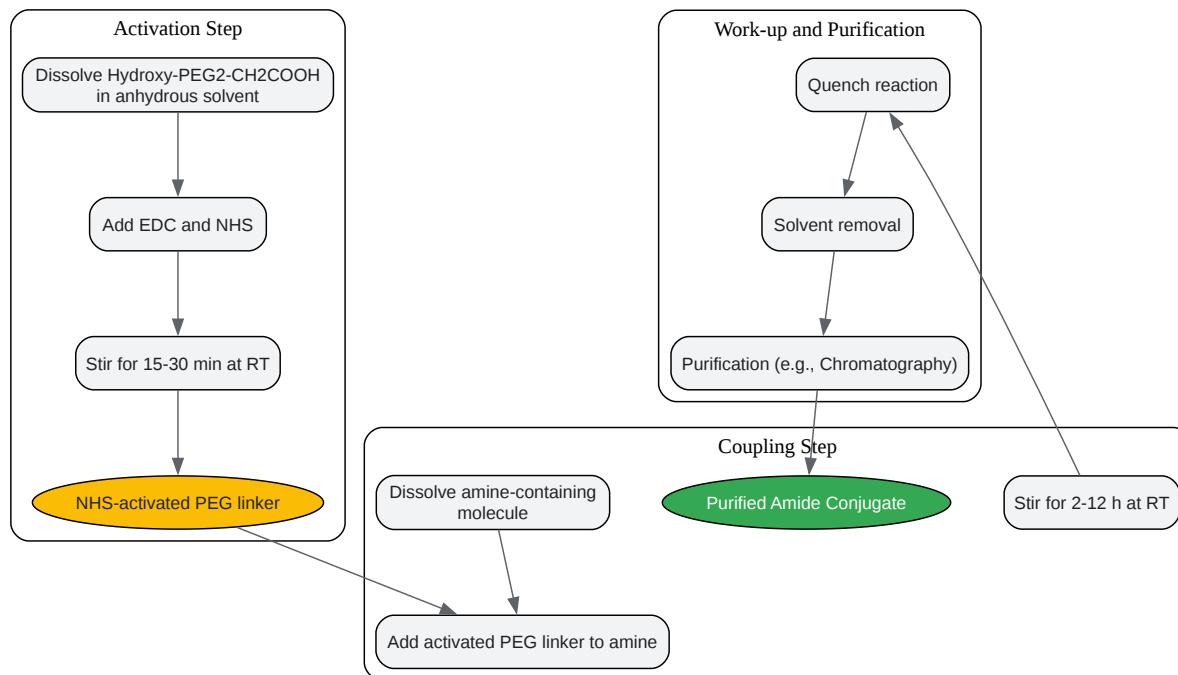
Role as a PROTAC Linker

In the context of PROTACs, **Hydroxy-PEG2-CH₂COONa** serves as a hydrophilic spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG

component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: Logical diagram of **Hydroxy-PEG2-CH2COONa** as a PROTAC linker.


Experimental Protocol for Amide Bond Formation

The following protocol details a general procedure for coupling the carboxylic acid of **Hydroxy-PEG2-CH2COONa** to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Methodology:

- Activation of Carboxylic Acid:
 - Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid (the parent acid of the user's molecule) (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

- Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.
- Coupling Reaction:
 - In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the reaction solvent.
 - Add the activated ester solution dropwise to the amine solution.
 - If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution before adding the activated ester.
 - Allow the reaction to proceed at room temperature for 2-12 hours.
- Reaction Monitoring and Work-up:
 - Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).
 - Upon completion, quench the reaction by adding a small amount of water.
 - Remove the solvent under reduced pressure.
 - Purify the resulting conjugate using column chromatography, preparative HPLC, or other suitable purification techniques.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for amide bond formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxy-PEG2-CH₂COONa | C₆H₁₁NaO₅ | CID 146026251 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. byjus.com [byjus.com]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG2-CH₂COONa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11908423#what-are-the-chemical-properties-of-hydroxy-peg2-ch2coona]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com